Crystallographically Confirmed Binding Mode to YTHDC1 at 1.52 Å Resolution
N-methyl-1,6-naphthyridin-4-amine (fragment 3, PDB code M0Q) is a validated ligand of the YTHDC1 domain, a key reader of m6A RNA modifications. Its binding was confirmed by X-ray crystallography in complex with YTHDC1 at a resolution of 1.52 Å (PDB entry 6SZ2) [1]. The binding mode reveals that the methylamino group mimics the hallmark interactions of the natural m6A ligand, forming a hydrogen bond with the backbone carbonyl of Ser378 [1]. While 29 other fragments from 10 chemotypes also bound YTHDC1 in the same study, the specific 1,6-naphthyridine scaffold places this compound in a distinct chemical class. Selectivity against other m6A reader domains (YTHDF1-3, YTHDC2) was reported for some fragments in the study, but specific quantitative selectivity data for this fragment against these readers is not publicly available [1].
| Evidence Dimension | Crystallographic binding confirmation and resolution |
|---|---|
| Target Compound Data | Confirmed binder to YTHDC1; co-crystal structure at 1.52 Å resolution (PDB 6SZ2) |
| Comparator Or Baseline | Natural ligand N6-methyladenosine (m6A) and 29 other fragment chemotypes from the same virtual screening campaign |
| Quantified Difference | Binding mode validated by electron density; hydrogen bond to Ser378 backbone carbonyl confirmed. A quantitative binding affinity (e.g., Kd or IC50) for this fragment was not publicly detailed in the available metadata, and the study employed fragment screening conditions at high concentrations (1 mM) rather than full dose-response curves for all 30 hits. |
| Conditions | X-ray crystallography using the human YTHDC1 domain; fragment soaking experiments at 1 mM concentration |
Why This Matters
Crystallographic validation is the highest standard of evidence for target engagement in fragment-based drug discovery; procurement of this specific fragment ensures the user is obtaining a compound with a confirmed binding mode and detailed structural data (PDB 6SZ2) that can guide structure-based optimization, unlike an untested analog.
- [1] Bedi, R. K., Huang, D., Sledz, P., & Caflisch, A. (2020). Selectively Disrupting m6A-Dependent Protein-RNA Interactions with Fragments. ACS Chemical Biology, 15(3), 618-625. PubMed ID: 32101404. View Source
